(4R,5S)-1,3,4,5-tetraphenylimidazolidine
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Overview
Description
(4R,5S)-1,3,4,5-tetraphenylimidazolidine is a chiral compound with a unique structure characterized by four phenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,3,4,5-tetraphenylimidazolidine typically involves the reaction of benzaldehyde with an amine in the presence of a catalyst. One common method is the condensation of benzaldehyde with aniline, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,3,4,5-tetraphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
(4R,5S)-1,3,4,5-tetraphenylimidazolidine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of (4R,5S)-1,3,4,5-tetraphenylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its chiral nature plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-dethiobiotin: A compound with a similar imidazolidine ring structure but different functional groups.
(4R,5S)-isocycloseram: Another imidazolidine derivative with distinct biological activity.
Uniqueness
(4R,5S)-1,3,4,5-tetraphenylimidazolidine is unique due to its four phenyl groups, which confer specific chemical and physical properties. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other imidazolidine derivatives .
Properties
CAS No. |
60644-40-8 |
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Molecular Formula |
C27H24N2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4S,5R)-1,3,4,5-tetraphenylimidazolidine |
InChI |
InChI=1S/C27H24N2/c1-5-13-22(14-6-1)26-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)21-28(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2/t26-,27+ |
InChI Key |
KHNWSWRVYFCJRO-MKPDMIMOSA-N |
Isomeric SMILES |
C1N([C@H]([C@H](N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1N(C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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